6-Aminobenzo(a)pyrene
Overview
Description
6-Aminobenzo(a)pyrene is a chemical compound with the molecular formula C20H13N and a molecular weight of 267.32 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene .
Synthesis Analysis
The synthesis of substituted pyrenes, such as this compound, has been reported from the pyrene-chromium tricarbonyl (CTC) complex in relatively high yields . The complexes can be made from native pyrene by reacting with (NH3)3Cr(CO)3 and BF3·Et2O .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to pyrene, with an amino group attached . This structure gives it unique chemical properties and reactivity.Chemical Reactions Analysis
Benzo(a)pyrene, a related compound, has been shown to undergo various chemical reactions. For example, it can react with oxygen in its singlet excited state, resulting in fluorescence quenching . It can also interact with DNA, potentially leading to mutations and cancer .Physical and Chemical Properties Analysis
This compound has a melting point of 238-240 °C (decomposition), a predicted boiling point of 524.6±19.0 °C, and a predicted density of 1.347±0.06 g/cm3 . Its pKa is predicted to be 4.32±0.30 .Scientific Research Applications
Environmental Pollutant Metabolism 6-Aminobenzo(a)pyrene, a metabolite of environmental pollutants like 6-nitrobenzo[a]pyrene, is of interest due to its formation through human intestinal microflora. This conversion process, involving nitroreduction, raises concerns about the potential health hazards from environmental nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). The two-electron reduction product, 6-nitrosobenzo[a]pyrene, has shown strong direct-acting mutagenicity, indicating a possible pathway of environmental pollutant activation in humans and the associated health risks (Fu, Cerniglia, Richardson, & Heflich, 1988).
DNA Adduct Formation this compound plays a role in the formation of DNA adducts. Studies on compounds like 3-nitrobenzo[a]pyrene (3-nitro-B[a]P) have shown that their reaction with DNA can lead to the formation of specific adducts such as 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene. This indicates that mammalian nitroreductase can metabolize certain nitro-PAHs to activated derivatives that react with DNA, creating novel adducts distant from the site of N-hydroxylation (Herreno-saenz, Evans, Abian, & Fu, 1993).
Mutagenicity of Aromatic Amines The mutagenic properties of 6-aminobenzo[a]pyrene and other aminobenzo[a]pyrenes have been studied in comparison with benzo[a]pyrene (BP) and 2-aminofluorene (AF). In the presence of an S9 activating system, these compounds displayed varying degrees of mutagenicity, suggesting that arylamines derived from carcinogenic polycyclic aromatic hydrocarbons are activated to potent mutagens through S9-mediated metabolism, primarily involving N-oxidation (Fu, Heflich, Casciano, Huang, Trie, Kadlubar, & Beland, 1982).
Metabolic Activation via Ring Oxidation Research has shown that the metabolism of 6-nitrobenzo[a]pyrene by rat liver microsomes leads to the formation of various hydroxylated metabolites, including 6-aminobenzo[a]pyrene. These metabolites were found to be more mutagenic than 6-nitrobenzo[a]pyrene itself in a Salmonella typhimurium/microsome reversion assay. This suggests that ring hydroxylation is a key process in the metabolic activation of nitro-PAHs like 6-nitrobenzo[a]pyrene (Fu, Chou, Yang, Beland, Kadlubar, Casciano, Heflich, & Evans, 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzo[b]pyren-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZURZERLMHKKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N)C=CC5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225297 | |
Record name | 6-Aminobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7428-83-3 | |
Record name | 6-Aminobenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminobenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.